1-Butyl-4-piperidyl p-aminobenzoate hydrochloride
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Overview
Description
1-Butyl-4-piperidyl p-aminobenzoate hydrochloride is a chemical compound with the molecular formula C16H25ClN2O2. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring and a p-aminobenzoate moiety, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-4-piperidyl p-aminobenzoate hydrochloride typically involves the esterification of p-aminobenzoic acid with 1-butyl-4-piperidyl alcohol. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid, under reflux conditions. The resulting ester is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures before being released for use.
Chemical Reactions Analysis
Types of Reactions
1-Butyl-4-piperidyl p-aminobenzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, amines, and substituted piperidine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Butyl-4-piperidyl p-aminobenzoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a local anesthetic and in the development of new therapeutic agents.
Industry: The compound is used in the formulation of various industrial products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Butyl-4-piperidyl p-aminobenzoate hydrochloride involves its interaction with specific molecular targets. The compound acts by inhibiting voltage-gated calcium channels in neurons, leading to a decrease in neuronal excitability. This action is similar to that of other local anesthetics, which block nerve impulse transmission by stabilizing the neuronal membrane.
Comparison with Similar Compounds
Similar Compounds
Butamben: A local anesthetic with a similar structure but different pharmacological properties.
Procaine: Another local anesthetic that shares the p-aminobenzoate moiety but has a different alkyl group.
Tetracaine: A more potent local anesthetic with a longer duration of action.
Uniqueness
1-Butyl-4-piperidyl p-aminobenzoate hydrochloride is unique due to its specific combination of a piperidine ring and a p-aminobenzoate moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
78219-14-4 |
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Molecular Formula |
C16H25ClN2O2 |
Molecular Weight |
312.83 g/mol |
IUPAC Name |
(1-butylpiperidin-4-yl) 4-aminobenzoate;hydrochloride |
InChI |
InChI=1S/C16H24N2O2.ClH/c1-2-3-10-18-11-8-15(9-12-18)20-16(19)13-4-6-14(17)7-5-13;/h4-7,15H,2-3,8-12,17H2,1H3;1H |
InChI Key |
ONSZCJUEYOHXKO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCC(CC1)OC(=O)C2=CC=C(C=C2)N.Cl |
Origin of Product |
United States |
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